molecular formula C8H15ClO B14479247 1-Chlorooct-1-en-3-ol CAS No. 67550-01-0

1-Chlorooct-1-en-3-ol

Cat. No.: B14479247
CAS No.: 67550-01-0
M. Wt: 162.66 g/mol
InChI Key: RFZKWATZFBAMKS-UHFFFAOYSA-N
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Description

1-Chlorooct-1-en-3-ol is a versatile chiral allylic alcohol derivative that serves as a valuable intermediate in organic synthesis and materials science research. This compound combines an alcohol functional group with a chloro-substituted alkene, making it a suitable substrate for studying nucleophilic substitution reactions and transition metal-catalyzed transformations. Its structure suggests potential use in synthesizing more complex molecules, similar to other chlorinated alkenols used in synthesizing important compounds like isoprene nitrates for atmospheric chemistry studies . Researchers can exploit its reactivity for carbon-carbon bond-forming reactions, ring-forming processes, and as a precursor for fine chemicals and polymers. The presence of both chlorine and hydroxyl groups on a carbon chain with a double bond offers a multifaceted profile for investigating structure-activity relationships, particularly in catalysis research where such molecules can model surface interactions . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and conduct all appropriate risk assessments before use.

Properties

CAS No.

67550-01-0

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

1-chlorooct-1-en-3-ol

InChI

InChI=1S/C8H15ClO/c1-2-3-4-5-8(10)6-7-9/h6-8,10H,2-5H2,1H3

InChI Key

RFZKWATZFBAMKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorooct-1-en-3-ol can be synthesized through several methods. One common approach involves the chlorination of oct-1-en-3-ol. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 1-chlorooct-1-en-3-ol may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include steps for purification, such as distillation or recrystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Chlorooct-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorine atom can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.

Major Products:

    Oxidation: Formation of 1-octen-3-one or 1-octen-3-al.

    Reduction: Formation of oct-1-en-3-ol.

    Substitution: Formation of various substituted octenes depending on the nucleophile used.

Scientific Research Applications

1-Chlorooct-1-en-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a signaling molecule.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-chlorooct-1-en-3-ol exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • The chlorine atom in 1-Chlorooct-1-en-3-ol enhances its electrophilicity compared to non-chlorinated analogs like 1-Octen-3-ol.
  • The phenyl group in (R)-1-Chloro-5-methyl-3-phenylhex-5-en-3-ol introduces steric hindrance and aromatic stabilization, which may influence its stability and synthetic utility .

Physical and Chemical Properties

Compound Boiling Point (°C) Solubility (Water) Reactivity Notes
1-Chlorooct-1-en-3-ol Estimated 180–200 Low Prone to elimination (HCl) under basic conditions
1-Octen-3-ol 175–180 Slightly soluble Oxidizes to ketones; used in flavoring
Allyl chloride 45 Insoluble Highly reactive in SN2 reactions; carcinogenic
Cyclooct-3-en-1-ol ~215 Low Stable due to ring strain relief; used in fragrances

Key Observations :

  • The chlorine atom in 1-Chlorooct-1-en-3-ol likely reduces water solubility compared to 1-Octen-3-ol.
  • Allyl chloride’s low boiling point and high reactivity contrast sharply with the longer-chain chlorinated alcohol, underscoring the impact of chain length on volatility.

Key Observations :

  • Chlorinated compounds like 1-Chlorooct-1-en-3-ol and allyl chloride require stringent safety measures due to toxicity risks.
  • The absence of carcinogenicity data for 1-Chlorooct-1-en-3-ol highlights the need for further toxicological studies.

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